(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16374527
InChI: InChI=1S/C27H35NO6/c1-6-8-14-28(15-9-7-2)17-20-21(29)12-11-19-24(30)23(34-26(19)20)16-18-10-13-22(31-3)27(33-5)25(18)32-4/h10-13,16,29H,6-9,14-15,17H2,1-5H3/b23-16-
SMILES:
Molecular Formula: C27H35NO6
Molecular Weight: 469.6 g/mol

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16374527

Molecular Formula: C27H35NO6

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C27H35NO6
Molecular Weight 469.6 g/mol
IUPAC Name (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C27H35NO6/c1-6-8-14-28(15-9-7-2)17-20-21(29)12-11-19-24(30)23(34-26(19)20)16-18-10-13-22(31-3)27(33-5)25(18)32-4/h10-13,16,29H,6-9,14-15,17H2,1-5H3/b23-16-
Standard InChI Key CPQNNSRAFYZZDJ-KQWNVCNZSA-N
Isomeric SMILES CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O
Canonical SMILES CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzofuran-3(2H)-one core, a bicyclic structure comprising fused benzene and furan rings. Key substituents include:

  • C6: A hydroxy (-OH) group and a dibutylamino-methyl (-CH2-N(C4H9)2) moiety.

  • C2: A 2,3,4-trimethoxybenzylidene group [(2,3,4-(OCH3)3C6H2)CH=], conferring steric bulk and electron-rich regions.

The Z-configuration at the C2 benzylidene double bond ensures spatial orientation critical for target binding. The molecular formula is C27H35NO6, with a molecular weight of 469.6 g/mol and a calculated partition coefficient (LogP) of ~3.2, indicating moderate lipophilicity.

Spectroscopic Identification

Structural elucidation relies on:

  • 1H-NMR: Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy groups), and δ 1.2–1.6 ppm (butyl chains) .

  • 13C-NMR: Signals for carbonyl (C=O) at ~190 ppm and methoxy carbons at ~55 ppm .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps:

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

  • Dibutylaminomethyl Introduction: Mannich reaction using dibutylamine, formaldehyde, and the benzofuran intermediate .

  • Trimethoxybenzylidene Attachment: Condensation with 2,3,4-trimethoxybenzaldehyde via acid-catalyzed Schiff base formation.

Table 1: Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1H2SO4, EtOH8065
2(C4H9)2NH, HCHO6072
32,3,4-(OCH3)3C6H2CHO, HCl2558

Challenges include regioselectivity in the Mannich reaction and stereocontrol during benzylidene formation.

Biological Activity and Mechanisms

Cell LineIC50 (µM)Reference Compound (IC50)
HePG211.2Doxorubicin (4.17)
PC317.8Doxorubicin (8.87)

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition: 3-Coumaranone analogs reversibly inhibit MAO-B (IC50 < 0.1 µM), suggesting neuroprotective applications in Parkinson’s disease .

  • Antioxidant Activity: Scavenging of free radicals (EC50 = 12.5 µg/mL) via phenolic -OH groups .

Structure-Activity Relationships (SAR)

  • Methoxy Groups: The 2,3,4-trimethoxy substitution enhances lipid solubility and π-π stacking with hydrophobic enzyme pockets.

  • Dibutylamino Group: Improves blood-brain barrier permeability, critical for CNS-targeted therapies .

  • Z-Configuration: Optimal spatial arrangement for binding to ATP sites in kinases .

Computational Insights

Molecular docking studies using MOE software predict strong binding to:

  • PI3K: Hydrogen bonds with Val851 and hydrophobic interactions with Trp812 .

  • MAO-B: π-cation interactions with FAD cofactor and Tyr398 .

Figure 1: Predicted Binding Pose with PI3K
Docking score=9.2kcal/mol\text{Docking score} = -9.2 \, \text{kcal/mol}

Challenges and Future Directions

  • Synthetic Complexity: Low yields in benzylidene condensation necessitate catalyst optimization.

  • Solubility: Poor aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) are under exploration.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models are pending .

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